molecular formula C24H24N2O4S B2385584 7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206994-16-2

7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2385584
CAS No.: 1206994-16-2
M. Wt: 436.53
InChI Key: YKYFMULNVNFQGE-UHFFFAOYSA-N
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Description

7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4(3H)-one core substituted with a 3,4-diethoxyphenyl group and a 2-phenoxyethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Thieno[3,2-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate starting materials, such as thiophene derivatives and pyrimidine precursors, under specific conditions (e.g., using a base like potassium carbonate in a polar solvent such as dimethylformamide).

    Substitution with 3,4-diethoxyphenyl Group:

    Attachment of 2-phenoxyethyl Group: The final step involves the alkylation of the intermediate compound with 2-phenoxyethyl bromide or chloride, using a base such as sodium hydride in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.

Scientific Research Applications

7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes or receptors involved in cell proliferation.

    Biological Research: It is used as a tool compound to study cellular pathways and mechanisms, helping to elucidate the role of specific proteins or enzymes.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This can lead to the modulation of cellular pathways and processes, such as cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    7-(3,4-dimethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one: Similar structure but with methoxy groups instead of ethoxy groups.

    7-(3,4-dihydroxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one: Similar structure but with hydroxy groups instead of ethoxy groups.

Uniqueness

The presence of the 3,4-diethoxyphenyl group in 7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents, which may exhibit different biological activities and physicochemical properties.

Properties

IUPAC Name

7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-3-28-20-11-10-17(14-21(20)29-4-2)19-15-31-23-22(19)25-16-26(24(23)27)12-13-30-18-8-6-5-7-9-18/h5-11,14-16H,3-4,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYFMULNVNFQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CCOC4=CC=CC=C4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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